molecular formula C8H14ClN3O2S2 B3365725 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride CAS No. 1258649-88-5

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride

Cat. No.: B3365725
CAS No.: 1258649-88-5
M. Wt: 283.8
InChI Key: ZNXGCVIEIXGPPA-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride is a chemical compound that features a thiazole ring and a piperazine moiety. The thiazole ring is known for its aromatic properties and reactivity, making it a valuable component in various biologically active agents

Future Directions

The future directions for “1-(2-Methyl-1,3-thiazole-4-sulfonyl)piperazine hydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thiazole derivatives have shown promise in various areas of pharmacology, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, “1-(2-Methyl-1,3-thiazole-4-sulfonyl)piperazine hydrochloride” could potentially be explored in these areas.

Preparation Methods

The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.

    Sulfonylation: The thiazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Coupling: The sulfonylated thiazole is coupled with piperazine under basic conditions to form the final product.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Comparison with Similar Compounds

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: Similar thiazole ring but different functional groups.

    1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Similar structure with an ethyl group instead of a methyl group.

    N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Contains a methyl group on the nitrogen atom.

The uniqueness of this compound lies in its specific combination of the thiazole ring and piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S2.ClH/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXGCVIEIXGPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258649-88-5
Record name Piperazine, 1-[(2-methyl-4-thiazolyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258649-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride
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